Regiospecificity is Critical: The 4-Position Cyclohexylamino Motif is Essential for Generating Potent Ferroptosis Inhibitors
The compound serves as an essential core for the synthesis of SRS11-92, a potent ferroptosis inhibitor. SRS11-92 is specifically derived from the ethyl ester of 3-(benzylamino)-4-(cyclohexylamino)benzoic acid. This derivative exhibits an EC50 of 6 nM against erastin-induced ferroptosis in HT-1080 cells [1]. While a direct comparator for the parent acid is unavailable, the high potency of this derivative underscores the value of the specific 4-cyclohexylamino scaffold. Analogs with different substitution patterns (e.g., the 2-cyclohexylamino isomer, CAS 10286-53-0) or different N-substituents (e.g., 4-(phenylamino)benzoic acid, CAS 1576-44-7) are not known to yield products with comparable ferroptosis inhibitory activity, highlighting the critical nature of this specific regioisomer.
| Evidence Dimension | Potency of a derivative to inhibit a specific cell death pathway |
|---|---|
| Target Compound Data | EC50 = 6 nM (for the derivative SRS11-92 derived from the target compound's scaffold) |
| Comparator Or Baseline | Ferrostatin-1 (Fer-1) is a baseline ferroptosis inhibitor; other substituted aminobenzoic acid isomers (e.g., 2-(cyclohexylamino)benzoic acid) are not reported as precursors to ferroptosis inhibitors of this potency. |
| Quantified Difference | The derivative SRS11-92 is a potent inhibitor (6 nM). The activity of other structural isomers is either unreported or not applicable in this context. |
| Conditions | Erastin-induced ferroptosis in HT-1080 human fibrosarcoma cells |
Why This Matters
This identifies 4-(cyclohexylamino)benzoic acid as a critical, non-interchangeable starting material for generating highly potent ferroptosis inhibitors, a key differentiating factor for procurement in medicinal chemistry.
- [1] European Bioinformatics Institute. (2021). ChEBI:173095 - SRS11-92. Chemical Entities of Biological Interest (ChEBI). View Source
